molecular formula C18H15BrN4O2 B11668667 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668667
M. Wt: 399.2 g/mol
InChI Key: CUKJVQRWQSAZFV-RGVLZGJSSA-N
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Description

3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hydroxyacetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-fluorophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-methylphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s biological activity and its ability to form specific molecular assemblies.

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

CUKJVQRWQSAZFV-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O

Origin of Product

United States

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